3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

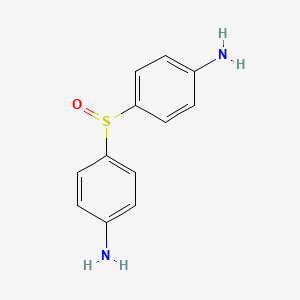

A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship Studies

- A study by Ji et al. (2007) in "Journal of Medicinal Chemistry" focused on synthesizing and evaluating a series of ligands derived from 3,6-diazabicyclo[3.2.0]heptane for their binding affinity and agonist activity at the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The study emphasized the stereo- and regiochemical influences of the 3,6-diazabicyclo[3.2.0]heptane core and the substitution effects on the pyridine ring, leading to several compounds with interesting pharmacological profiles (Ji et al., 2007).

Reaction Mechanisms and Degradation Studies

- Research by Stoodley and Whitehouse (1974) in "Journal of the Chemical Society. Perkin Transactions 1" investigated the mechanism of degradation of benzylpenicillinic and phenoxymethylpenicillinic acid by mercury(II) acetate. This study involved compounds related to 3,6-diazabicyclo[3.2.0]heptane and provided insights into chemical reactions and product formation under specific conditions (Stoodley & Whitehouse, 1974).

Novel Synthesis and Functional Properties

- Girgis, Kalmouch, and Hosni (2004) in "Amino Acids" described the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride. This research highlighted the innovative approach to constructing amino acid derivatives and evaluated the fluorescence properties of the synthesized pyridines (Girgis, Kalmouch, & Hosni, 2004).

Development of PET Radioligands

- A study by Gao et al. (2012) in "Bioorganic & Medicinal Chemistry" explored the radiosynthesis and in vivo evaluation of a compound as a potential PET tracer for α7 nicotinic acetylcholine receptors. The study provided insights into the synthesis, radiochemical purity, and specific radioactivity of the tracer, emphasizing its potential for imaging cerebral α7-nAChR in mice (Gao et al., 2012).

Pyridine Formation from Azabicyclo[3.2.0]Hept-2-en-4-ones

- Research by Hemming et al. (2011) in "Organic Letters" investigated the formation of pyridines by heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene. This study proposed a key step involving a [2 + 2]-cycloreversion, providing a new pathway for the synthesis of pyridines, which parallels the synthesis of benzenes from cyclopentadienones (Hemming et al., 2011).

Eigenschaften

CAS-Nummer |

370882-41-0 |

|---|---|

Produktname |

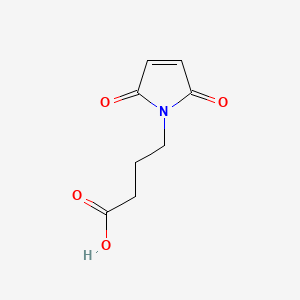

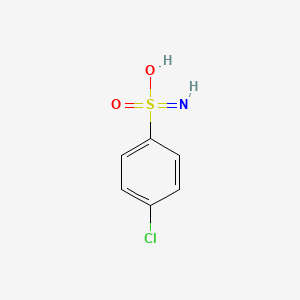

3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- |

Molekularformel |

C11H12N4 |

Molekulargewicht |

200.24 g/mol |

IUPAC-Name |

5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1 |

InChI-Schlüssel |

GPXAWLDGWSBLKM-MWLCHTKSSA-N |

Isomerische SMILES |

C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N |

SMILES |

C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |

Kanonische SMILES |

C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

370882-41-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile A 366833 A-366833 A366833 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)